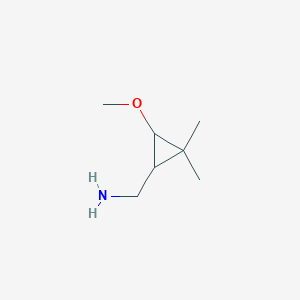
(3-Methoxy-2,2-dimethylcyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-2,2-dimethylcyclopropyl)methanamine is an organic compound with a unique cyclopropyl structure It is characterized by the presence of a methoxy group and two methyl groups attached to the cyclopropyl ring, along with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2,2-dimethylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol and a strong acid catalyst to introduce the methoxy group. Subsequent reduction and amination steps yield the desired methanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-2,2-dimethylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(3-Methoxy-2,2-dimethylcyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-2,2-dimethylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanamine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethylcyclopropyl)methanamine: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxy-2,2-dimethylcyclopropanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.
Uniqueness
(3-Methoxy-2,2-dimethylcyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(3-methoxy-2,2-dimethylcyclopropyl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(4-8)6(7)9-3/h5-6H,4,8H2,1-3H3 |
Clave InChI |
BGCAOUNKDVTNDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1OC)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



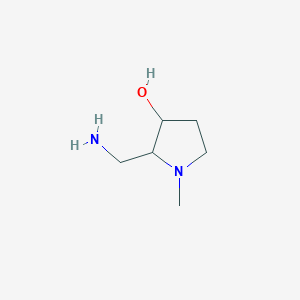
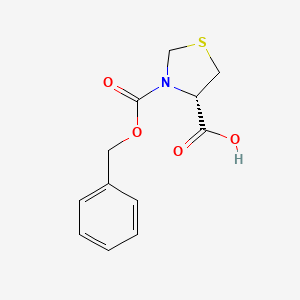
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one](/img/structure/B11762445.png)
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
![(3aR,5S,6S,6aR)-6-Hydroxy-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B11762456.png)
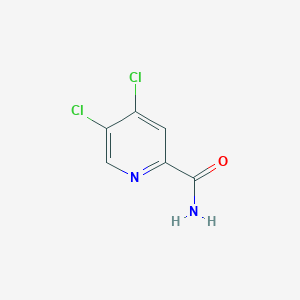

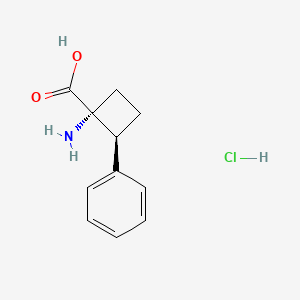
![ethyl (4aS,9bR)-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11762479.png)


